![molecular formula C12H11N3 B14319453 Pyridine, 2-[(4-methylphenyl)azo]- CAS No. 110015-48-0](/img/structure/B14319453.png)
Pyridine, 2-[(4-methylphenyl)azo]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-[(4-methylphenyl)azo]-: is an organic compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[(4-methylphenyl)azo]- typically involves the diazotization of 4-methylaniline followed by azo coupling with pyridine. The reaction conditions often include the use of acidic media to facilitate the diazotization process and a basic medium for the coupling reaction. The general steps are as follows:
Diazotization: 4-methylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with pyridine in a basic medium, such as sodium hydroxide (NaOH), to form Pyridine, 2-[(4-methylphenyl)azo]-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Pyridine, 2-[(4-methylphenyl)azo]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrazo or amine derivatives.
Substitution: Various substituted pyridine and phenyl derivatives.
科学研究应用
Chemistry: Pyridine, 2-[(4-methylphenyl)azo]- is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of dyes, pigments, and other functional materials.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and biochemical pathways. Its azo group can be cleaved by certain enzymes, making it useful in enzymatic assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its structural features allow for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, Pyridine, 2-[(4-methylphenyl)azo]- is used in the production of dyes and pigments. Its vibrant color properties make it suitable for use in textiles, inks, and coatings.
作用机制
The mechanism of action of Pyridine, 2-[(4-methylphenyl)azo]- involves its interaction with molecular targets such as enzymes and receptors. The azo group (N=N) can undergo reduction to form amine derivatives, which can then interact with biological molecules. The compound’s effects are mediated through its ability to bind to specific sites on enzymes or receptors, altering their activity and leading to various biochemical outcomes.
相似化合物的比较
- Pyridine, 2-[(4-chlorophenyl)azo]-
- Pyridine, 2-[(4-nitrophenyl)azo]-
- Pyridine, 2-[(4-methoxyphenyl)azo]-
Comparison: Pyridine, 2-[(4-methylphenyl)azo]- is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chloro, nitro, methoxy), the methyl group can enhance the compound’s lipophilicity and potentially its ability to cross biological membranes. This can result in differences in its pharmacokinetics and pharmacodynamics, making it a valuable compound for specific applications.
属性
CAS 编号 |
110015-48-0 |
|---|---|
分子式 |
C12H11N3 |
分子量 |
197.24 g/mol |
IUPAC 名称 |
(4-methylphenyl)-pyridin-2-yldiazene |
InChI |
InChI=1S/C12H11N3/c1-10-5-7-11(8-6-10)14-15-12-4-2-3-9-13-12/h2-9H,1H3 |
InChI 键 |
BESWTOIHYCYWCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=NC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


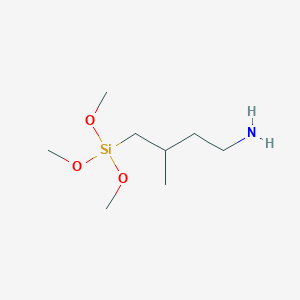

![Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14319396.png)

![Pyridine, 2-[[(4-methylphenyl)methyl]thio]-](/img/structure/B14319413.png)
arsanium bromide](/img/structure/B14319428.png)
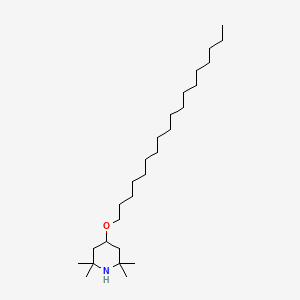
![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
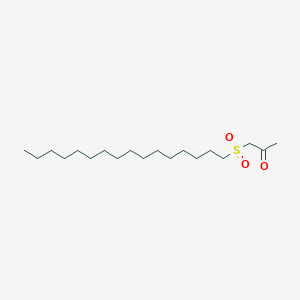
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
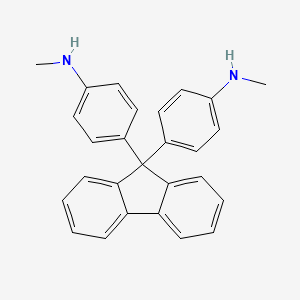

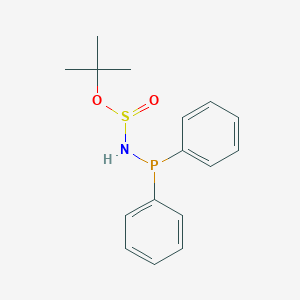
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
